22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate is a complex organic compound with the molecular formula C28H54O10. This compound is characterized by its multiple ether linkages and a terminal carboxylate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate typically involves multi-step organic reactions. One common method includes the esterification of a long-chain polyether with a hydroxy acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as carboxylic acids, alcohols, and substituted ethers .
Wissenschaftliche Forschungsanwendungen
22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence cellular signaling pathways. Its multiple ether linkages and functional groups allow it to interact with various biomolecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Another compound with similar functional groups but a different structural framework.
L-Arachidonoylcarnitine: Shares some structural similarities but differs in its biological role and applications.
Uniqueness
22-Hydroxy-4-oxo-5,8,11,14,17,20-hexaoxatetratriacontan-1-oate is unique due to its long-chain polyether structure and the presence of multiple functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
94608-15-8 |
---|---|
Molekularformel |
C28H53O10- |
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-(2-hydroxytetradecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C28H54O10/c1-2-3-4-5-6-7-8-9-10-11-12-26(29)25-37-22-21-35-18-17-33-15-16-34-19-20-36-23-24-38-28(32)14-13-27(30)31/h26,29H,2-25H2,1H3,(H,30,31)/p-1 |
InChI-Schlüssel |
ZPMXADUXDYBLCZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(COCCOCCOCCOCCOCCOC(=O)CCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.